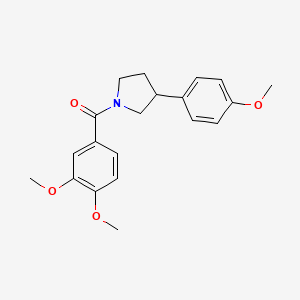

1-(3,4-dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine

Description

1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a 3,4-dimethoxybenzoyl group at position 1 and a 4-methoxyphenyl substituent at position 2.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-7-4-14(5-8-17)16-10-11-21(13-16)20(22)15-6-9-18(24-2)19(12-15)25-3/h4-9,12,16H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYIIMIQNOXPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in biologically active synthetic compounds. They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding.

Mode of Action

Triazole derivatives, which this compound is a part of, are known to produce a variety of biological effects. Their structural characteristics make it easier to bind with target molecules.

Biochemical Pathways

The synthesis of β-heteroarylated carbonyl compounds, such as (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, can be achieved through several biochemical pathways. These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones. Among them, the aza-Michael reaction constitutes a synthetic tool of great importance.

Result of Action

Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations.

Action Environment

The synthesis of this compound has been carried out in the absence of a catalyst for certain activated nucleophiles and alkenes, suggesting that the reaction conditions could potentially influence its action.

Biochemical Analysis

Biochemical Properties

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with cytochrome P450 enzymes, influencing the metabolism of other drugs and endogenous compounds.

Cellular Effects

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain. Additionally, the compound can interact with nuclear receptors, influencing gene expression and cellular responses. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over extended periods. Long-term exposure to the compound in vitro and in vivo has revealed sustained effects on cellular signaling and metabolism, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive functions. At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of (3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

1-(3,4-Dimethoxybenzoyl)-3-(4-methoxyphenyl)pyrrolidine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate aryl ketones. The synthetic pathways often utilize methods such as:

- N-acylation : Involving the acylation of pyrrolidine with 3,4-dimethoxybenzoyl chloride.

- Reflux conditions : Commonly used to facilitate the reaction and improve yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell cycle arrest : It effectively halts the cell cycle at specific checkpoints.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have reported:

- Inhibition of pro-inflammatory cytokines : It reduces levels of TNF-alpha and IL-6 in activated macrophages.

- Reduction in edema : Animal models demonstrate decreased paw edema in response to inflammatory stimuli.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Radical Scavenging Assay : The compound demonstrates significant scavenging activity against DPPH radicals, indicating its potential in reducing oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 20.0 |

| ABTS Radical Scavenging | 18.5 |

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a reduction in swelling by approximately 40% within 24 hours post-treatment.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

- 1-[1-Oxo-5(3,4-Methylenedioxyphenyl)-2E,4E-Pentadienyl]-Pyrrolidine (Compound 4 in ): This pyrrolidine derivative from Piper longum features a 3,4-methylenedioxyphenyl group linked via a conjugated dienone system.

- 1-[(3,4-Dimethoxybenzoyl)Amino]-5-Oxopyrrolidine-3-Carboxylic Acid (sc-320099 in ): This analog includes a 3,4-dimethoxybenzoyl-amino substituent and a carboxylic acid group. The additional polar functional group increases water solubility but may reduce membrane permeability compared to the target compound, which lacks ionizable groups .

Pharmacological Relevance

SR142801 ():

A piperidine-based neuropeptide antagonist with a benzoyl-3,4-dichlorophenyl group. While structurally distinct, the shared aromatic substitution highlights the importance of methoxy/chloro groups in modulating receptor affinity. The target compound’s 4-methoxyphenyl group may offer a milder electronic profile compared to SR142801’s dichlorophenyl moiety .- N-(3,4-Dimethoxybenzyl)Pyrrolidine Hydrochloride (): This salt form features a dimethoxybenzyl group attached to pyrrolidine.

Purity and Stability

- 3-(3,4-Dimethoxybenzoyl)-1,3-Thiazolidine-2-Thione ():

This thiazolidine analog has 95% purity, reflecting challenges in purifying methoxy-substituted heterocycles. The target compound may face similar purification hurdles due to its hydrophobic substituents .

Data Table: Key Properties of Selected Analogs

*Estimated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.